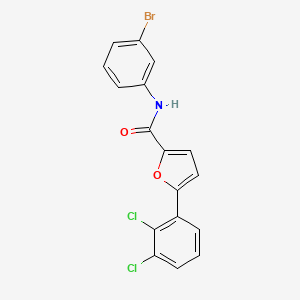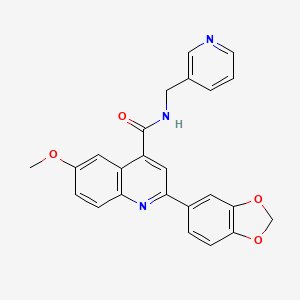
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide, also known as BDF, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential as a modulator of the GABA-A receptor. The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system, and drugs that modulate its activity have been shown to have anxiolytic, sedative, and anticonvulsant effects.
Wirkmechanismus
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide acts as a positive allosteric modulator of the GABA-A receptor, specifically at the α1β2γ2 subunit. This results in an increase in the affinity of the receptor for GABA, the major inhibitory neurotransmitter in the central nervous system. This leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide has been shown to increase the expression of GABA-A receptor subunits in the brain, suggesting that it may have long-term effects on the function of the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide is that it is a highly selective modulator of the GABA-A receptor, with little to no activity at other neurotransmitter receptors. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological processes. However, one limitation of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide. One area of interest is the development of new analogs of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the long-term effects of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide on the function of the GABA-A receptor and on behavior. Finally, N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide may have potential as a therapeutic agent for a variety of neurological and psychiatric disorders, and further research is needed to explore its potential in these areas.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide involves the reaction of 3-bromophenylamine and 2,3-dichlorobenzoyl chloride in the presence of a base, followed by cyclization with furfurylamine. This method was first described by researchers at the University of California, Davis in 1998 (J. Org. Chem. 1998, 63, 4545-4552).
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide has been shown to have a number of potential applications in neuroscience research. It has been studied as a potential treatment for anxiety, depression, and epilepsy, as well as a tool for studying the GABA-A receptor. N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide has also been investigated as a potential treatment for alcohol withdrawal syndrome and as a modulator of the endocannabinoid system.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrCl2NO2/c18-10-3-1-4-11(9-10)21-17(22)15-8-7-14(23-15)12-5-2-6-13(19)16(12)20/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEPEDNFJCAGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylene]-4-(4-morpholinyl)-4-oxo-1-phenyl-1,3-butanedione](/img/structure/B6049876.png)
![N,N-dimethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]sulfamide](/img/structure/B6049879.png)

![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6049890.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6049898.png)
![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B6049899.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6049907.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1H-imidazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6049922.png)
![5-(3-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6049936.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B6049944.png)
![N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6049947.png)
![4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5-dimethylisoxazole](/img/structure/B6049952.png)

![2-(4-methoxy-2,3-dimethylphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6049963.png)